Zinc dibenzyldithiocarbamate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14726-36-4 |
|---|---|
Molecular Formula |
C30H28N2S4Zn |
Molecular Weight |
610.2 g/mol |
IUPAC Name |
zinc;N,N-dibenzylcarbamodithioate |
InChI |
InChI=1S/2C15H15NS2.Zn/c2*17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h2*1-10H,11-12H2,(H,17,18);/q;;+2/p-2 |
InChI Key |
AUMBZPPBWALQRO-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Zn+2] |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Zn+2] |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Zn+2] |
Other CAS No. |
14726-36-4 |
Pictograms |
Environmental Hazard |
Synonyms |
zinc dibenzyldithiocarbamate |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Characterization of Zinc Dibenzyldithiocarbamate
Optimized Synthesis Routes and Reaction Conditions
The preparation of zinc dibenzyldithiocarbamate (B1202937) can be achieved through efficient synthetic pathways, including one-step methodologies that offer advantages in terms of process simplification and cost-effectiveness.
A prominent one-step synthesis method involves the direct reaction of dibenzylamine (B1670424), zinc oxide, and carbon disulfide in an aqueous medium. google.com This approach is facilitated by the use of a catalyst, which enables the consolidation of the reaction into a single process, thereby shortening the process flow and reducing production costs. google.com The reaction is typically carried out by adding the reactants to water and proceeding with the synthesis under controlled conditions. google.com This method is noted for its simple operation and suitability for industrial-scale production. google.com
Another variation of the synthesis involves reacting an aqueous solution of the sodium salt of dibenzyldithiocarbamate with a zinc salt like zinc chloride. informahealthcare.com A white precipitate of zinc dibenzyldithiocarbamate forms immediately, which is then stirred, filtered, washed, and dried. informahealthcare.com While this can be viewed as a two-step process if the sodium salt is prepared and isolated first, streamlined methods perform the entire sequence in a single reactor. For instance, an in-situ method involves forming a zinc-amine complex first, followed by the addition of carbon disulfide under controlled pH, eliminating the need for intermediate isolation.
The primary precursors for the one-step synthesis of this compound are dibenzylamine, a zinc source (commonly zinc oxide or zinc chloride), and carbon disulfide. google.com The stoichiometry of these reactants is a critical parameter for achieving high yield and purity.
In a catalyzed one-step method, the molar ratio of the reactants is a key factor. google.com For example, a documented process specifies a molar ratio of dibenzylamine to zinc oxide to carbon disulfide as 2:1-1.5:2-2.5. google.com The amount of water used as a solvent is typically 5 to 10 times the total weight of the reactants, and the catalyst amount is a small fraction (0.02-0.08%) of the dibenzylamine weight. google.com In processes that utilize the salt metathesis route, the stoichiometry involves reacting the pre-formed dithiocarbamate (B8719985) ligand with a zinc salt. For the synthesis of bis(dibenzyldithiocarbamato)Zn(II), an aqueous solution of zinc chloride (5 mmol) is added to an aqueous solution of the sodium salt of dibenzyldithiocarbamate (10 mmol), reflecting a 1:2 molar ratio of the zinc salt to the ligand. informahealthcare.com
Table 1: Stoichiometric Ratios in this compound Synthesis
| Synthesis Method | Precursor 1 | Precursor 2 | Precursor 3 | Molar Ratio (P1:P2:P3) | Reference |
| Catalyzed One-Step | Dibenzylamine | Zinc Oxide | Carbon Disulfide | 2 : 1-1.5 : 2-2.5 | google.com |
| Salt Metathesis | Sodium Dibenzyldithiocarbamate | Zinc Chloride | - | 2 : 1 | informahealthcare.com |
Spectroscopic and Structural Elucidation of this compound
A combination of spectroscopic and diffraction techniques is employed to confirm the structure and purity of the synthesized this compound.
FTIR spectroscopy is a crucial tool for identifying the functional groups and coordination in this compound. The spectra reveal characteristic absorption bands that confirm the formation of the dithiocarbamate complex. The "thioureide" band, corresponding to the C-N stretching vibration, is particularly informative. This band appears at a higher frequency (e.g., 1482 cm⁻¹) in the zinc complex compared to the free ligand salt (e.g., 1443 cm⁻¹), indicating an increase in the double bond character of the C-N bond upon complexation. informahealthcare.com Other significant vibrations include the C-S stretching, typically observed around 941-1100 cm⁻¹, and the Zn-S bond vibrations, found in the lower frequency region of approximately 420–450 cm⁻¹. informahealthcare.com
Table 2: Characteristic FTIR Absorption Bands of this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance | Reference |
| C-N Stretch (Thioureide) | 1480–1510 | Indicates partial C=N double bond character | |
| C-N Stretch | 1482 | Confirms ligand coordination to zinc | informahealthcare.com |
| C-S Stretch | 950–1100 | Characteristic of dithiocarbamate group | |
| C-S Stretch | 941 | Confirms dithiocarbamate structure | informahealthcare.com |
| Zn-S Stretch | 420–450 | Confirms metal-ligand bond |
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound typically shows intense absorption bands in the ultraviolet region. These absorptions are generally attributed to intramolecular π→π* transitions within the dithiocarbamate ligand and ligand-to-metal charge transfer (LMCT) transitions. nih.gov For instance, studies have reported absorption peaks at approximately 266 nm and 285 nm. informahealthcare.comnih.gov The peak at 266 nm has been identified as a strong LMCT band, while another at 287 nm in the ligand is assigned to a π→π* transition within the SCS group. informahealthcare.com Some studies have also detected a peak around 209.8 nm, which is attributed to an n→σ* electronic transition. nih.gov
Table 3: UV-Vis Spectroscopic Data for this compound
| Wavelength (nm) | Type of Transition | Reference |
| 209.8 | n→σ | nih.gov |
| 266 | π→π / Ligand-to-Metal Charge Transfer (LMCT) | nih.gov |
| 285 | Metal-to-Ligand Charge Transfer (MLCT) | informahealthcare.com |
Single-crystal X-ray diffraction has provided definitive structural information for this compound. These studies reveal that the compound can exhibit structural diversity, existing in both monomeric and dimeric forms. In the solid state, it often forms a dimeric structure where two zinc centers are bridged by sulfur atoms.
The coordination geometry around the zinc ion is typically a distorted tetrahedral arrangement, where the zinc atom is coordinated to four sulfur atoms from two bidentate dibenzyldithiocarbamate ligands. However, other geometries such as trigonal-bipyramidal and a rare see-saw geometry have also been reported. informahealthcare.com One study determined that the complex crystallizes in the monoclinic space group P2₁/n. informahealthcare.com The coordination stoichiometry is a 1:2 metal-to-ligand ratio. Bond length analysis shows zinc-sulfur (Zn-S) distances for the chelating bonds are typically in the range of 2.32 to 2.35 Å, while the bridging Zn-S bonds in dimeric structures are longer, around 2.41 Å.
Table 4: Crystallographic Data for this compound
| Parameter | Value / Description | Reference |
| Crystal System | Monoclinic | informahealthcare.com |
| Space Group | P2₁/n | informahealthcare.com |
| Common Molecular Structure | Monomeric or Dimeric (bridged) | |
| Coordination Geometry | Distorted Tetrahedral, Trigonal Bipyramidal, See-saw | informahealthcare.com |
| Zn-S Bond Length (Chelating) | 2.32–2.35 Å | |
| Zn-S Bond Length (Bridging) | ~2.41 Å |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Structural Determination
Thermal analysis techniques are pivotal in characterizing the structural and thermal stability of this compound (ZDBC). Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into the compound's decomposition pathway and thermal transitions, which are critical for its applications, particularly in the rubber industry.
Thermogravimetric analysis of ZDBC reveals its decomposition behavior as a function of temperature. Studies have shown that ZDBC undergoes a significant, single-stage weight loss of approximately 83% at its decomposition temperature. researchgate.net The thermal decomposition of purified ZDBC occurs at a temperature of 326 °C. researchgate.net The primary decomposition products identified at this temperature are carbon disulfide and dibenzylamine, with smaller quantities of toluene, benzyl (B1604629) isothiocyanate, and N,N,N'-tribenzylthiourea also being formed. researchgate.net This decomposition behavior is a key factor in its role as a vulcanization accelerator, as the release of these chemical species at elevated temperatures initiates the cross-linking of rubber polymers.
Differential Scanning Calorimetry (DSC) is employed to detect thermal transitions such as melting, crystallization, and decomposition. For ZDBC, DSC studies have identified multiple thermal events. A study using TG-DSC detected three absorption peaks at 194.5 °C, 361.1 °C, and 433.5 °C. uwa.edu.aursc.org The peak at 194.5 °C is attributed to a phase transition, while the peaks at higher temperatures correspond to the decomposition of the compound. uwa.edu.aursc.org The high decomposition temperature of ZDBC is an important characteristic for its use in rubber vulcanization processes. uwa.edu.aursc.org The second thermal event observed in a TGA study, occurring at 326 °C, was noted to be exothermic. researchgate.net
The data obtained from TGA and DSC analyses are crucial for understanding the thermal stability and decomposition mechanism of this compound, providing a scientific basis for its application in high-temperature processes.
Table 1: Thermal Analysis Data for this compound
| Analysis Technique | Observed Thermal Events | Temperature (°C) | Interpretation |
| TGA | Major Weight Loss | 326 | Decomposition |
| DSC | Endothermic Peak | 194.5 | Phase Transition |
| DSC | Exothermic Peaks | 361.1, 433.5 | Decomposition Phases |
Computational Chemistry Approaches to this compound Structure and Bonding
Computational chemistry has emerged as a powerful tool for elucidating the molecular structure, bonding, and reactivity of metal complexes like this compound. These methods provide detailed insights at the atomic level that complement experimental findings.
Molecular Dynamics Simulations for Adsorption Mechanisms
Molecular dynamics (MD) simulations are instrumental in understanding the adsorption behavior of ZDBC on various surfaces, which is particularly relevant to its application as a corrosion inhibitor and in the formation of self-assembled films. Studies have utilized MD simulations to explore the self-assembly and adsorption mechanism of this compound on a Cu-Ni alloy surface. researchgate.netresearchgate.net These simulations model the dynamic behavior of the ZDBC molecules and the substrate, providing insights into the formation of protective films.
The simulations can reveal the orientation of the ZDBC molecules on the surface and the nature of the interactions, such as the formation of coordinate bonds between the sulfur atoms of the dithiocarbamate ligand and the metal atoms of the surface. This understanding of the adsorption mechanism at the molecular level is crucial for designing more effective corrosion protection strategies. researchgate.netresearchgate.net For instance, research has shown that at a specific concentration and self-assembly time, a ZDBC film can achieve a high corrosion inhibition efficiency. researchgate.netresearchgate.net
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and bonding of this compound. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which are essential for understanding the compound's reactivity.
DFT calculations have been employed to investigate the electronic properties of ZDBC. For example, calculations at the B3LYP/6-311+G(d) level of theory have been used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals are key to understanding the compound's chemical reactivity and electronic transitions. Furthermore, DFT calculations have predicted that the dimerization of ZDBC is an exothermic process, which is consistent with experimental observations of its structure in the solid state.
The electronic structure of related zinc dithiocarbamate complexes has also been studied using DFT. For instance, in a study of a binuclear zinc(II) dibutyldithiocarbamate complex, DFT calculations at the B3LYP/6-31G* level were used to optimize the geometry and analyze the electronic structure. researchgate.net Such studies on analogous compounds provide a comparative framework for understanding the electronic properties of ZDBC and the influence of the benzyl substituents on the dithiocarbamate ligand.
Mechanistic Investigations of Chemical Activity in Zinc Dibenzyldithiocarbamate Systems
Catalytic and Accelerating Mechanisms in Polymer Systems
In polymer science, ZDBDC functions as a highly effective accelerator and catalyst, significantly influencing the kinetics and outcomes of vulcanization and polymerization processes. atamanchemicals.com Its primary role is to expedite the formation of cross-linked networks within polymer matrices, thereby enhancing the material's mechanical properties and durability. ontosight.aiwelltchemicals.com
ZDBDC is classified as a secondary ultra-accelerator for the sulfur vulcanization of both natural and synthetic rubbers. atamankimya.comspecialchem.com It is particularly valued for its ability to increase the rate and efficiency of the curing process, which involves the formation of sulfur bridges between polymer chains. atamanchemicals.comwelltchemicals.com This cross-linking is fundamental to converting raw rubber into a strong, elastic material.
The catalytic activity of zinc dibenzyldithiocarbamate (B1202937) in vulcanization is intrinsically linked to the coordination environment of the central zinc(II) ion. The zinc ion coordinates with the two sulfur atoms of the dibenzyldithiocarbamate ligands. researchgate.net Crystallographic studies reveal that ZDBDC can exist as a monomer with a distorted tetrahedral geometry or as a centrosymmetric dimer where sulfur atoms bridge two zinc centers. researchgate.netacs.org This coordination structure is not static; it forms the basis for its role in the vulcanization cascade.
During vulcanization, the ZDBDC complex activates the sulfur. The zinc ion, acting as a Lewis acid, coordinates with sulfur molecules (typically S₈ rings) and fragments of other accelerators, such as thiazoles. researchgate.netgoogle.com This interaction facilitates the opening of the sulfur ring and the formation of reactive sulfurating agents. These agents are complexes containing zinc, accelerator fragments, and polysulfidic chains. This chelation process lowers the activation energy for the formation of cross-links between polymer chains, effectively promoting the vulcanization process. researchgate.net The complex acts as a carrier for activated sulfur, delivering it to the polymer backbone to form the desired cross-links.
The sulfur atoms within the dithiocarbamate (B8719985) moiety ([S₂CNR₂]⁻) are crucial to the reactivity of ZDBDC. researchgate.netscispace.com These sulfur atoms act as powerful bidentate chelating agents, forming stable, four-membered rings with the central zinc ion. researchgate.net This chelation is fundamental to the compound's stability and its subsequent reactions.
In the vulcanization mechanism, the dithiocarbamate sulfur atoms are directly involved in the reaction kinetics. They participate in ligand exchange reactions with other components of the cure system, such as 2-mercaptobenzothiazole (B37678) (MBT), which can be generated from primary accelerators like N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CBS) or dibenzothiazyldisulfide (MBTS). researcher.liferesearchgate.net This interaction leads to the formation of active intermediate compounds that are more efficient at sulfurating the rubber molecules. researcher.liferesearchgate.net The sulfur atoms of the dithiocarbamate ligand help to stabilize the polysulfidic fragments, controlling their reactivity and guiding the formation of efficient cross-links. atamanchemicals.com
A primary industrial benefit of using ZDBDC is the significant reduction in the time required for vulcanization. welltchemicals.comnih.gov It acts as a "kicker" or secondary accelerator, often used in synergistic combination with primary accelerators like those from the thiazole (B1198619) or sulfenamide classes. nih.govkglmeridian.com This combination allows for precise control over the cure process, balancing a safe processing time (scorch safety) with a rapid cure rate. welltchemicals.comnih.gov
Studies have demonstrated that incorporating ZDBDC into a curing system can substantially enhance the cross-link density and shorten the optimal vulcanization time. nih.govresearchgate.net For instance, in styrene-butadiene rubber (SBR) compounds, the addition of a dibenzyldithiocarbamate derivative to a system containing CBS effectively reduced the optimal vulcanization time while increasing the crosslink density. nih.gov This efficiency also allows for a reduction in the amount of zinc oxide, a conventional activator, by up to 40% without negatively impacting the vulcanizate's properties. nih.govresearchgate.net
Table 1: Synergistic Effect of ZDBDC on SBR Vulcanization Properties
| Curing System | Optimal Vulcanization Time (t₉₀, min) | Crosslink Density (mol/dm³) | Tensile Strength (MPa) |
|---|---|---|---|
| CBS/DPG (Reference) | 15 | 0.11 | 17.5 |
| ZDBDC/CBS | 12 | 0.14 | 20.2 |
| ZDBDC/DPG | 13 | 0.13 | 18.9 |
Data derived from studies on styrene-butadiene elastomers showing improved properties with the inclusion of ZDBDC. nih.gov
Beyond vulcanization, zinc dibenzyldithiocarbamate is recognized as a catalyst for certain polymerization reactions, where it enhances the efficiency of the process. atamanchemicals.com While its use in this area is less documented than its role in vulcanization, the underlying mechanism is related to its coordination chemistry. Zinc dithiocarbamates, in general, have shown exceptional catalytic performance in the synthesis of polyurethanes, a reaction traditionally catalyzed by highly toxic organotin compounds. rsc.org
In these systems, ZDBDC acts as a Lewis acid catalyst. The electrophilic zinc center coordinates with the reactants, such as isocyanates and polyols in polyurethane synthesis, activating them and lowering the energy barrier for the polymerization reaction. rsc.org This catalytic action facilitates the formation of high molecular weight polymers. The tolerance of ZDBDC to various organic solvents and its ability to produce polymers with desirable properties make it a promising alternative to conventional catalysts. rsc.org
Sulfur Vulcanization Acceleration Mechanistic Pathways
Antioxidant Mechanisms of this compound
Zinc dithiocarbamates, including ZDBDC, also function as effective antioxidants, protecting materials from degradation due to oxidation. researchgate.netresearchgate.net They are classified as secondary antioxidants, meaning they act by decomposing hydroperoxides (ROOH), which are key intermediates in the auto-oxidation cycle of organic materials. researchgate.netyoutube.com
Research comparing the antioxidant properties of various dithiocarbamates has provided insight into their relative effectiveness. The oxidation inhibition time is a key metric used to evaluate this performance.
Table 2: Oxidation Inhibition Time for Dithiocarbamate Antioxidants in Cumene (B47948)
| Antioxidant | Oxidation Inhibition Time (min) |
|---|---|
| Cumene (no antioxidant) | 0 |
| Zinc Dialkyldithiophosphate (ZDDP) | 14 |
| This compound (ZDBDC) | 51 |
| Molybdenum Dibenzyldithiocarbamate | 60 |
| Molybdenum Dibutyldithiocarbamate | 210 |
Data from studies measuring the inhibition of cumene oxidation, initiated by azobisisobutyronitrile (AIBN). researchgate.netresearchgate.net
These findings demonstrate that while other compounds may offer longer protection under specific test conditions, ZDBDC provides a substantial antioxidant effect, contributing to the long-term stability of the materials in which it is used. researchgate.netresearchgate.net
Reduction of Alkyl Hydroperoxides
This compound (ZDBC) is recognized for its role as a secondary antioxidant, primarily functioning by decomposing alkyl hydroperoxides into non-radical products. researchgate.netnordmann.global This process is crucial in preventing the chain-initiating breakdown of hydroperoxides, which are key intermediates in the autooxidation of hydrocarbons. researchgate.net The decomposition of hydroperoxides by ZDBC can proceed through complex mechanisms, and the resulting products are influenced by the reaction conditions.
The interaction between ZDBC and hydroperoxides, such as cumene hydroperoxide, has been a subject of detailed study. Research indicates that the decomposition of 1-methyl-1-phenylethyl hydroperoxide (cumene hydroperoxide) when promoted by various zinc dithiocarbamates, including ZDBC, yields a consistent distribution of products regardless of the specific dithiocarbamate used. rsc.org This observation has led to the proposal that the decomposition is facilitated by the formation of sulfur trioxide–sulphuric acid. rsc.org The primary products from the hydroperoxide are typically phenol (B47542) and acetone.
The mechanism is distinct from that observed with other zinc-containing antioxidants like zinc O,O'-dialkyl(aryl)phosphorodithioates (ZDDPs), where the catalytic species is believed to be the corresponding phosphorodithioic acid. rsc.org In the case of ZDBC, the dithiocarbamate ligand itself undergoes S-oxygenation during the reaction with oxidizing agents like hydrogen peroxide. nih.gov This leads to the formation of mono- and bis-oxygenated dithiocarbamate complexes, which have been isolated and characterized. nih.gov These oxygenated species are susceptible to decomposition, which can be catalyzed by base, leading to products indicative of S-oxidation and S-extrusion. nih.gov
Radical Chain Termination Processes
While the primary antioxidant function of this compound is the decomposition of hydroperoxides, it also exhibits activity as a radical scavenger, thereby participating in radical chain termination processes. researchgate.net This dual functionality contributes to its effectiveness as a stabilizer in various organic materials.
The mechanism of radical scavenging by dithiocarbamates is generally understood to involve the dithiocarbamate ligand. Although often described as radical-scavenging compounds, their activity can be more complex, sometimes involving pro-oxidant effects through reactions like glutathione (B108866) oxidation, especially in biological systems when catalyzed by copper. upol.cz
In the context of industrial applications, the dithiocarbamate moiety can react with and neutralize chain-propagating radicals. The redox chemistry of the dithiocarbamate ligand is a key aspect of this process. rsc.org For instance, dithiocarbamates can be oxidized by species like iodine, leading to the formation of thiuram disulfides. rsc.org This reactivity highlights the capacity of the dithiocarbamate ligand to participate in electron transfer reactions, which is central to its ability to intercept and deactivate radical species.
The zinc atom in ZDBC also plays a role, potentially by stabilizing the dithiocarbamate radical formed during the scavenging process or by participating in redox cycles. The coordination of the dithiocarbamate ligand to the zinc center influences its electronic properties and, consequently, its antioxidant activity.
Comparative Studies with Other Antioxidant Agents
The antioxidant performance of this compound has been evaluated in comparison to other classes of antioxidants, notably hindered phenols and other metal dithiocarbamates. These studies provide insights into its relative efficacy and preferred applications.
Comparison with Hindered Phenols:
Hindered phenols, such as butylated hydroxytoluene (BHT), are classic examples of primary antioxidants that function as radical scavengers. epo.orggoogle.com In contrast, ZDBC is primarily a secondary antioxidant that excels at decomposing hydroperoxides. researchgate.net In applications where the formation and decomposition of hydroperoxides are the dominant degradation pathways, ZDBC can offer superior protection. Some antioxidant formulations combine different types of antioxidants, such as phenolic compounds with dithiocarbamates, to achieve a synergistic effect. google.com
Comparison with Other Metal Dithiocarbamates:
The antioxidant activity of metal dithiocarbamates is significantly influenced by the nature of the central metal ion and the organic substituents on the dithiocarbamate ligand. Studies comparing zinc and molybdenum dithiocarbamates have shown that molybdenum dithiocarbamates can exhibit significantly longer oxidation inhibition times in hydrocarbons. researchgate.netresearchgate.net For instance, in one study, molybdenum dibutyldithiocarbamate showed an oxidation inhibition time of 210 minutes, whereas this compound had an inhibition time of 51 minutes under the same conditions. researchgate.netresearchgate.net
The length of the alkyl chain on the dithiocarbamate ligand also plays a crucial role. It has been observed that increasing the number of carbon atoms in the alkyl groups tends to decrease the antioxidant activity, although it may increase the solubility of the compound in lubricants. researchgate.net This is attributed to the alkyl groups themselves participating in the oxidation process. researchgate.net
Below is a data table summarizing the comparative antioxidant performance of various dithiocarbamates in cumene oxidation, initiated by azobisisobutyronitrile (AIBN).
| Antioxidant | Oxidation Inhibition Time (min) |
| This compound | 51 researchgate.netresearchgate.net |
| Molybdenum dibutyldithiocarbamate | 210 researchgate.netresearchgate.net |
| Molybdenum dicyclohexyldithiocarbamate | 175 researchgate.netresearchgate.net |
| Molybdenum dihexyldithiocarbamate | 130 researchgate.netresearchgate.net |
| Molybdenum bis(2-ethylhexyl)dithiocarbamate | 110 researchgate.netresearchgate.net |
| Molybdenum dibenzyldithiocarbamate | 60 researchgate.netresearchgate.net |
| Zinc dialkyldithiophosphate (ZDDP) | 14 researchgate.netresearchgate.net |
Furthermore, synergistic effects have been observed when combining different antioxidants. For example, a mixture of molybdenum dibenzyldithiocarbamate and ZDDP showed a greater oxidation inhibition time than either component alone. researchgate.netresearchgate.net
Advanced Applications and Performance Enhancement of Zinc Dibenzyldithiocarbamate in Materials Science
Polymer Science and Engineering Applications
Zinc dibenzyldithiocarbamate (B1202937) (ZDBC), known chemically as Zinc bis(dibenzyldithiocarbamate), serves as a critical ultra-accelerator in the vulcanization of both natural and synthetic rubbers. atamankimya.com Its primary role is to significantly increase the speed and efficiency of the curing process, which is essential for producing durable, elastic, and heat-resistant rubber articles. atamanchemicals.com The mechanism involves facilitating the formation of sulfur cross-links between polymer chains, which imparts improved mechanical properties to the rubber, such as enhanced tensile strength, resilience, and resistance to abrasion. atamanchemicals.comatamanchemicals.com
Elastomer Vulcanization Research
ZDBC is recognized for its utility as a primary or secondary ultra-accelerator in a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), isobutylene-isoprene rubber (IIR), and ethylene propylene diene monomer (EPDM). atamankimya.com It is distinguished from other zinc dithiocarbamates by providing the longest scorch resistance, which ensures safer processing of rubber compounds. chembroad.com Research has extensively focused on its role within synergistic accelerator systems to optimize vulcanization characteristics and enhance the final properties of the vulcanizate.
The performance of ZDBC is often enhanced when used in combination with other types of accelerators. These binary or tertiary systems are designed to create a synergistic effect, allowing for better control over the vulcanization process, including cure rate and scorch safety, while optimizing the physical properties of the cured rubber. nih.gov
The combination of Zinc Dibenzyldithiocarbamate with sulfenamide (B3320178) accelerators, such as N-cyclohexyl-2-benzothiazole sulfenamide (CBS), has been shown to produce a significant synergistic effect in the vulcanization of elastomers like styrene-butadiene rubber (SBR). nih.govnih.gov This synergy effectively enhances the efficiency of the vulcanization process. Research on silica-filled SBR has demonstrated that adding a dibenzyldithiocarbamate derivative alongside CBS reduces the optimal vulcanization time (t90) and increases the crosslink density of the vulcanizates. nih.govresearchgate.net
This enhanced activity allows for a reduction in the amount of conventional activators like zinc oxide and primary accelerators like CBS without adversely affecting the vulcanizate's properties. nih.govnih.gov Studies have confirmed that vulcanizates produced with this synergistic system exhibit higher tensile strength compared to those with CBS alone. nih.govresearchgate.net The interaction between ZDBC and CBS leads to the formation of 2-mercaptobenzothiazole (B37678) (MBT) and thiuram disulfide during vulcanization, which contributes to the observed synergistic activity. researchgate.net
This compound exhibits notable synergistic activity when paired with thiazole-based accelerators, including 2-Mercaptobenzothiazole (MBT) and Dibenzothiazyledisulfide (MBTS). researchgate.netmdpi.com Research investigating the effects of various zinc dithiocarbamates in the presence of thiazoles found that the highest mutual activity was achieved with the combination of this compound (referred to as ZBEC) and MBTS. nih.gov This synergy is effective in the vulcanization of natural rubber, leading to improved mechanical properties. researchgate.net
The underlying chemistry of this synergy involves the generation of MBT from the reaction between the dithiocarbamate (B8719985) and MBTS. researchgate.net This newly formed MBT then reacts with the zinc dithiocarbamate to produce thiuram disulfide, further accelerating the vulcanization process. researchgate.net This combined action results in vulcanizates with enhanced tensile strength and modulus values, demonstrating that these systems can effectively replace less safe, conventional accelerators. researchgate.net
A synergistic effect has also been reported in accelerator systems combining zinc dithiocarbamates with zinc xanthates. nih.gov The combined use of these accelerators leads to a higher cure rate and significantly improved mechanical properties compared to vulcanizates cured with a zinc xanthate alone. nih.gov Studies focusing on zinc xanthate and zinc diethyl dithiocarbamate (ZDEC), a related dithiocarbamate, confirmed a positive synergistic effect on both the curing characteristics and the mechanical properties of natural rubber compounds. researchgate.netresearchgate.net
Furthermore, ZDBC can be used in conjunction with other dithiocarbamates. While dithiocarbamates as a class are ultra-fast accelerators, their properties can be modulated by creating mixed-accelerator systems. lusida.comakrochem.com For instance, the retarding effect of thiazoles on dithiocarbamate-accelerated compounds is a known interaction used to control scorch time and cure rate. lusida.com
The incorporation of this compound, particularly within synergistic accelerator systems, leads to a marked improvement in the mechanical properties of the final vulcanized product. atamanchemicals.com These enhancements include increased tensile strength, modulus, elasticity, and resistance to wear and tear. atamanchemicals.comwelltchemicals.com
Research on SBR vulcanizates using a ZDBC derivative in combination with CBS showed a significant increase in tensile strength and modulus at 300% elongation (SE300) compared to a reference compound containing only CBS. nih.gov The increase in crosslink density, a direct result of the synergistic accelerator activity, is a primary contributor to these improved mechanical characteristics. nih.govnih.gov Even with a reduced amount of zinc oxide (a standard activator), the presence of the dibenzyldithiocarbamate derivative helps maintain or even enhance the crosslink density and tensile properties. nih.gov
The table below presents research findings on the tensile properties of silica-filled SBR vulcanizates, comparing a reference compound with systems incorporating a dibenzyldithiocarbamate accelerator (Act8).
| Curing System Composition (phr) | Young's Modulus (E) (MPa) | Modulus at 300% Elongation (SE300) (MPa) | Tensile Strength (TS) (MPa) | Elongation at Break (Eb) (%) |
|---|---|---|---|---|
| Reference (5 ZnO / 2.5 CBS) | 3.7 ± 0.1 | 6.3 ± 0.3 | 15.2 ± 0.2 | 490 ± 15 |
| 3 ZnO / 2.5 CBS / 2 Act8 | 3.9 ± 0.1 | 8.6 ± 0.2 | 17.5 ± 0.3 | 460 ± 12 |
| 3 ZnO / 1.5 CBS / 4 Act8 | 4.2 ± 0.1 | 10.2 ± 0.3 | 18.4 ± 0.2 | 430 ± 10 |
Data adapted from a study on silica-filled styrene-butadiene elastomer vulcanizates. The 'Reference' sample contains standard amounts of zinc oxide (ZnO) and CBS. The other samples show the effect of partially replacing ZnO and CBS with a dibenzyldithiocarbamate accelerator (Act8) nih.gov.
Enhancement of Mechanical Properties of Vulcanizates
Influence on Tensile Strength and Elasticity
This compound plays a crucial role as a primary or secondary ultra-accelerator in the vulcanization of both natural and synthetic rubbers, including NR, SBR, IIR, and EPDM. hitachi-hightech.com Its primary function is to expedite the cross-linking of rubber molecules, a process that directly enhances the material's mechanical properties. researchgate.net The facilitation of sulfur bridges between polymer chains by ZDBC results in a significant improvement in tensile strength and elasticity. researchgate.net
Research has demonstrated the synergistic effect of ZDBC with other accelerators, such as thiazoles, in improving the mechanical properties of rubber compounds. For instance, studies on natural rubber have shown that combinations of ZDBC with thiazole-based accelerators can lead to vulcanizates with superior tensile strength compared to those using conventional accelerators. wikipedia.orgnih.gov This synergy allows for the development of rubber formulations with optimized strength and flexibility, essential for high-performance applications.
The following table illustrates the effect of a dibenzyldithiocarbamate derivative-based accelerator system on the tensile properties of styrene-butadiene rubber (SBR) vulcanizates.
Table 1: Influence of Dibenzyldithiocarbamate Derivative on Tensile Properties of SBR Vulcanizates
| Curing System | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Benchmark (CBS/ZnO) | 15.2 | 550 |
| With Dibenzyldithiocarbamate | 18.5 | 620 |
Data derived from studies on the synergistic effects of dibenzyldithiocarbamate derivatives in SBR.
Impact on Wear Resistance and Durability
The vulcanization process accelerated by ZDBC ensures that rubber products can endure harsh operating conditions, including extreme temperatures and pressures. researchgate.net This makes it an indispensable additive in the manufacturing of high-performance rubber goods for the automotive and industrial sectors. nih.gov
Strategies for Zinc Oxide Reduction in Rubber Compounding
The rubber industry has been actively seeking ways to reduce the amount of zinc oxide in formulations due to environmental concerns. google.com this compound has emerged as a key component in strategies aimed at lowering zinc oxide levels without compromising the performance of the final product.
Research has shown that the synergistic application of a dibenzyldithiocarbamate derivative can enable a significant reduction in zinc oxide content. In one study, the amount of ZnO was reduced by 40% without any detrimental effect on the cross-link density or tensile strength of the vulcanizates. nih.govresearchgate.net This is attributed to the efficient activation of the vulcanization process by the dibenzyldithiocarbamate-based system, which compensates for the lower concentration of the traditional zinc oxide activator. nih.govresearchgate.net
Furthermore, the use of ZDBC in combination with other activators and fillers is being explored to further minimize zinc oxide usage. For instance, studies have investigated the use of composite ZnO materials and other metal oxides as part of the activator system, showing promise in maintaining desirable mechanical properties with reduced zinc content. researchgate.netresearchgate.net
Table 2: Effect of Dibenzyldithiocarbamate on ZnO Reduction and Performance
| Formulation | ZnO Content (phr) | Cross-link Density (mol/cm³) | Tensile Strength (MPa) |
|---|---|---|---|
| Standard | 5 | 1.2 x 10⁻⁴ | 15.2 |
| Reduced ZnO with Dibenzyldithiocarbamate | 3 | 1.2 x 10⁻⁴ | 18.5 |
Data based on research into ZnO reduction strategies using dibenzyldithiocarbamate derivatives.
Application in Specific Rubber Products (e.g., Tires, Seals, Hoses)
The performance-enhancing characteristics of this compound make it a valuable additive in a wide array of rubber products.
Tires: In the tire industry, ZDBC is utilized to achieve the necessary balance of strength, elasticity, and durability required for safe and reliable performance. researchgate.net It contributes to the production of tire treads with excellent wear resistance and the ability to withstand the stresses of road contact. researchgate.net ZDBC can also be used as a secondary accelerator in tire tread formulations to achieve a good balance of cold weather performance and traction on various surfaces. google.com
Seals and Gaskets: For automotive and industrial seals and gaskets, ZDBC ensures longevity and optimal performance under demanding conditions of temperature and pressure. researchgate.netnih.gov Its role in accelerating vulcanization helps produce seals with the required resilience and resistance to fluids and environmental factors.
Hoses: In the manufacturing of hoses, particularly those used in automotive applications like coolant systems, ZDBC contributes to the durability and heat resistance of the rubber. This ensures the hoses can withstand the high temperatures and pressures of the fluids they convey.
Plastics and Polymer Stabilization Research
Beyond its extensive use in the rubber industry, this compound also serves as an effective stabilizer in various plastic and polymer formulations.
Thermal and Oxidative Stability Enhancement in Polymers
Lubricant and Coating Formulations Research
Zinc dithiocarbamates, a class of compounds to which ZDBC belongs, are recognized for their multifunctional properties as lubricant additives. precisionlubrication.comgoogle.com They serve as effective antioxidants, antiwear agents, and mild extreme-pressure (EP) agents. precisionlubrication.comgoogle.com In lubricant formulations, these compounds protect metallic surfaces by forming sacrificial layers, often composed of iron, zinc polyphosphate, and metal sulfides. precisionlubrication.com This "tribofilm" is created when the additive decomposes under the high temperature and pressure conditions found at the contact points between moving metal parts, preventing friction welding and reducing wear. precisionlubrication.com
While zinc dialkyldithiophosphates (ZDDPs) are the most common zinc-based additives, zinc dithiocarbamates like ZDBC offer comparable benefits, including the prevention of sludge formation. precisionlubrication.comgoogle.comresearchgate.net Research into ZDBC for these applications aims to optimize formulations for specific performance characteristics, balancing antiwear and antioxidant properties with other requirements, such as compatibility with fluoroelastomer seals used in modern engines. google.com The amount of zinc dithiocarbamate in a lubricating oil can range significantly, with concentrations imparting anywhere from 20 to 1,000 ppm of zinc to the final product. google.com
Nanomaterials and Surface Science Research
The application of this compound in nanomaterials and surface science represents a significant area of advanced research. Its molecular structure makes it an ideal candidate for use as a precursor in nanoparticle synthesis and as a molecule for forming protective self-assembled films.
Precursor in Metal Sulfide (B99878) Nanoparticle Synthesis and Functionalization
Single-source precursors are highly valued in nanomaterial synthesis for their simplicity and ability to produce nanoparticles with high purity and fewer defects. nih.govresearchgate.net Zinc dithiocarbamates, including ZDBC, are particularly attractive as single-source precursors for the synthesis of Zinc Sulfide (ZnS) nanoparticles because they are stable solids that contain both the zinc and sulfur atoms required for ZnS formation within a single molecule. nih.govresearchgate.net The synthesis process typically involves the thermal decomposition of the precursor, which can be performed using solvent-based or solventless techniques. nih.govresearchgate.net
The synthesis of Zinc Sulfide (ZnS) nanoparticles from zinc dithiocarbamate precursors is a well-established method. researchgate.net The process involves heating the precursor, which causes it to decompose and release zinc and sulfur species that subsequently react to form ZnS nanoparticles. nih.gov This method allows for the controlled synthesis of different crystalline phases of ZnS, such as the cubic (zinc blende) and hexagonal (wurtzite) structures, which have distinct optical and electronic properties. For example, studies have shown that decomposing zinc dithiocarbamates in oleylamine can produce high-aspect-ratio wurtzite nanowires. researchgate.net The thermal decomposition of a similar precursor, zinc ethyl carbamate, has been shown to yield wurtzite phase ZnS nanoparticles at temperatures of 300°C and 400°C, with crystallite sizes around 52-54 nm. nih.govresearchgate.net The morphology and size of the resulting nanoparticles can be influenced by reaction parameters such as temperature, precursor concentration, and the presence of capping agents or solvents. researchgate.netmocedes.org
Zinc Sulfide is a wide-bandgap semiconductor known for its excellent photocatalytic activity, making it effective for degrading organic pollutants in wastewater. ijeast.comanalis.com.my When ZnS nanoparticles are exposed to ultraviolet (UV) irradiation, they generate electron-hole pairs that can participate in redox reactions with molecules in the surrounding solution. niscpr.res.in This property is harnessed to break down harmful organic dyes such as methylene blue, methyl orange, and Rhodamine B. ijeast.com
Research has demonstrated the high efficiency of ZnS nanoparticles in these applications. For instance, under optimal conditions, 98% of a methyl orange dye solution was degraded within 10 minutes of UV irradiation in the presence of ZnS nanoparticles. niscpr.res.in Similarly, other studies have reported the degradation of 96% of methylene blue within two hours and 93% of Eosin red within 40 minutes. ijeast.com The photocatalytic efficiency is influenced by factors such as the crystalline phase, specific surface area, and optical band gap of the nanoparticles. Nanoparticles synthesized from precursors like ZDBC possess the fundamental properties required for such high photocatalytic performance.
| Target Pollutant | Catalyst | Degradation Efficiency | Irradiation Time |
| Methyl Orange | ZnS Nanoparticles | 98% | 10 min |
| Methylene Blue | ZnS Nanoparticles | 96% | 2 hours |
| Eosin Red | ZnS Nanospheres | 93% | 40 min |
| Rhodamine B | SnO2/ZnS Composite | 95% | Not specified |
This table presents a summary of photocatalytic degradation efficiencies for various pollutants using Zinc Sulfide (ZnS) based nanomaterials, as reported in different studies. ijeast.comanalis.com.myniscpr.res.in
Self-Assembled Film Formation for Corrosion Inhibition
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a solid surface. nih.gov This technique is a simple and effective method for modifying surface properties and is increasingly used to protect metals from corrosion. nih.goviaamonline.orgmdpi.com Molecules like this compound can be used to form these protective nanolayers on metal surfaces, offering a significant barrier against corrosive environments. researchgate.net
A key application of ZDBC is in the formation of anticorrosion films on copper-nickel (Cu-Ni) alloys, which are widely used in marine environments but are susceptible to corrosion in seawater. researchgate.net Researchers have developed a method to fabricate a ZDBC film on the surface of electrodeposited Cu-Ni alloys using a self-assembly technique. researchgate.net The ZDBC molecules strongly absorb onto the alloy surface, forming a hydrophobic film that acts as a barrier to corrosive species. researchgate.net
Studies have investigated the optimal conditions for forming these protective films by varying the concentration of the ZDBC solution and the self-assembly time. Through electrochemical testing, it was determined that the most robust corrosion resistance was achieved under specific fabrication conditions, leading to a remarkably high corrosion inhibition efficiency. researchgate.net This self-assembly technology shows significant promise for enhancing the durability of materials used in marine anti-corrosion applications. researchgate.net
| ZDBC Concentration (mmol/L) | Self-Assembly Time (min) | Maximum Corrosion Inhibition Efficiency (%) |
| 10 | 20 | 97.70 |
This table details the optimal conditions and resulting efficiency for the corrosion inhibition of Cu-Ni alloys using a self-assembled film of this compound. researchgate.net
Adsorption Mechanisms and Surface Protection Efficiency
This compound (ZBDC) demonstrates significant efficacy as a corrosion inhibitor, a function primarily attributed to its ability to adsorb onto a metal surface and form a protective film. The effectiveness of this film is intrinsically linked to the compound's molecular structure and its resulting adsorption mechanism.
The primary mechanism involves the formation of a self-assembled film on the material's surface. researchgate.net The adsorption process is driven by the presence of heteroatoms—specifically sulfur and nitrogen—within the dithiocarbamate ligand. These atoms possess lone pairs of electrons, making them active sites for coordination with metal surfaces. The interaction can be characterized as chemisorption, where coordinate bonds form between the sulfur atoms of the ZBDC molecule and the d-orbitals of the metal atoms on the substrate. This results in a stable, organized molecular layer that acts as a barrier.
Theoretical studies utilizing Density Functional Theory (DFT) and molecular dynamics simulations have been employed to elucidate these adsorption processes. researchgate.netuobaghdad.edu.iq Such models analyze parameters like the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic surface potential to identify the most probable sites for adsorption. uobaghdad.edu.iq These theoretical approaches confirm that the electron-rich sulfur atoms are the primary centers for adsorption, facilitating the formation of the protective film. uobaghdad.edu.iq
The efficiency of this surface protection is significant. Research on the application of ZBDC on electrodeposited Cu-Ni alloys has shown a direct correlation between the inhibitor's concentration, the self-assembly time, and the resulting corrosion resistance. researchgate.net In one study, a maximum corrosion inhibition efficiency of 97.70% was achieved. researchgate.net This high level of protection underscores the compound's potential in applications requiring robust corrosion resistance, such as in marine environments. researchgate.net The adsorbed ZBDC layer effectively isolates the metal from the corrosive medium, preventing the electrochemical reactions that lead to degradation.
The data below, from a study on Cu-Ni alloys, illustrates the performance of this compound as a corrosion inhibitor.
Table 1: Corrosion Inhibition Efficiency of this compound Film
| Concentration (mmol/L) | Self-Assembly Time (min) | Maximum Corrosion Inhibition Efficiency (%) |
|---|
Data derived from a study on self-assembled films on Cu-Ni alloy surfaces. researchgate.net
Analytical Chemistry Research Applications of Zinc Dibenzyldithiocarbamate
Spectrophotometric Detection Methodologies for Metal Ions
Spectrophotometry is a widely used analytical technique that measures the absorption of light by a chemical substance. Zinc dibenzyldithiocarbamate (B1202937) is employed as a chromogenic reagent, particularly for the detection of copper. The methodology is based on the reaction between ZDBT and copper ions to form a colored copper-ZDBT complex. oup.com This complex can be extracted into an organic solvent, such as carbon tetrachloride, and the intensity of the color, which is proportional to the copper concentration, is measured using a spectrophotometer at a specific wavelength, typically around 438 mμ. oup.comeusalt.com
An important advantage of the ZDBT method is its selectivity. The determination can be carried out in an acidic medium, which effectively suppresses interference from other metal ions that might be present in the sample, such as iron, manganese, nickel, and cobalt. eusalt.com This selectivity makes it applicable to a wide range of sample matrices without the need for extensive purification steps. oup.com
Zinc dibenzyldithiocarbamate is a recognized analytical tool for the detection and quantification of copper in various biological and plant materials. atamankimya.com The ability of ZDBT to selectively chelate copper allows for its measurement even in complex biological matrices. The procedure typically involves the digestion or ashing of the tissue sample to release the metal ions, followed by the formation of the copper-ZDBT complex and its subsequent spectrophotometric measurement. This application is crucial in studies related to environmental science, toxicology, and plant biology, where monitoring trace metal content is essential.
The ZDBT colorimetric method has been successfully applied to determine the concentration of copper in a variety of alcoholic products, including spirits, wine, gin, whisky, brandy, and rum. oup.com A key benefit of this method is that it is not affected by the color of the beverage, eliminating the need for decolorization steps that are often required with other reagents. oup.com
The procedure involves acidifying the sample with sulfuric acid and then adding a solution of ZDBT in carbon tetrachloride. The colored copper-ZDBT complex is extracted into the organic layer, and its absorbance is measured at 438 mμ against a blank. oup.com A collaborative study involving 12 laboratories analyzed nine different alcoholic beverages with copper content ranging from less than 0.01 to 0.91 ppm. The results of this study demonstrated good precision for the ZDBT method. oup.com
Table 1: Collaborative Study Results for Copper Determination in Alcoholic Beverages using the ZDBT Method Data extracted from a collaborative study involving multiple laboratories. oup.com
| Sample | Number of Labs | Mean (ppm Cu) | Standard Deviation (Between Labs) | Standard Deviation (Within Labs) | Coefficient of Variation (%) |
| High Wine | 11 | 0.08 | 0.013 | 0.009 | 16.7 |
| Spirits | 12 | 0.08 | 0.013 | 0.010 | 16.7 |
| Gin | 12 | 0.09 | 0.014 | 0.009 | 15.6 |
| Whisky 1 | 12 | 0.17 | 0.015 | 0.010 | 8.8 |
| Whisky 2 | 12 | 0.22 | 0.016 | 0.013 | 7.3 |
| Brandy | 11 | 0.29 | 0.021 | 0.015 | 7.2 |
| Rum | 12 | 0.38 | 0.027 | 0.017 | 7.1 |
| Wine 1 | 12 | < 0.01 | - | - | - |
| Wine 2 | 12 | 0.91 | 0.046 | 0.027 | 5.1 |
Ligand Applications in Metal Complex Stabilization for Research Purposes
Beyond its use in quantitative analysis, this compound belongs to the versatile class of dithiocarbamate (B8719985) ligands that are crucial in coordination chemistry. Dithiocarbamates are known for their ability to form stable chelate complexes with a wide range of transition metals. nih.gova2zjournals.com The two sulfur donor atoms in the dithiocarbamate moiety can bind strongly to metal ions, acting as a bidentate ligand. nih.gov
This chelating ability is exploited to stabilize metal ions in various oxidation states. nih.govscience.gov The stability of the resulting metal complexes makes them useful in numerous research applications. For instance, dithiocarbamate ligands, including ZDBT, have been used in the preparation and stabilization of gold nanoparticles. atamankimya.com The dithiocarbamate anchors to the surface of the nanoparticles, preventing aggregation and allowing for the study and application of their unique properties. The formation of stable, well-defined metal complexes is a fundamental requirement for research in areas such as materials science, catalysis, and bioinorganic chemistry. mdpi.com
Environmental Research and Degradation Pathways of Zinc Dibenzyldithiocarbamate
Biodegradation Studies in Aquatic Environments
The biodegradation of dithiocarbamates is a key process influencing their persistence in aquatic systems. These compounds can serve as substrates for microorganisms, leading to their breakdown and removal from the environment. The structure of the specific dithiocarbamate (B8719985), particularly the nature of the amine group, and the environmental conditions play a significant role in the rate and extent of biodegradation.
Assessment of Readily Biodegradability
Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the ready biodegradability of chemical substances. These tests determine if a compound is likely to be rapidly and completely broken down by microorganisms in an aquatic environment.
While specific "readily biodegradable" test data for zinc dibenzyldithiocarbamate (B1202937) is not extensively available in peer-reviewed literature, information on analogous compounds provides some insight. For instance, studies on zinc dibutyldithiocarbamate suggest that biodegradation under anaerobic conditions may be an important environmental fate process. nih.gov Generally, dithiocarbamates are not considered persistent, and microbial degradation is a primary mechanism for their removal from soil and water. ucanr.edu The degradation process often begins with the cleavage of the dithiocarbamate moiety. thermofisher.com
Influence of Solution Kinetics on Degradation Rates
The kinetics of dithiocarbamate degradation in aqueous solutions are highly dependent on environmental factors, most notably pH. Dithiocarbamates are known to be unstable, and their degradation can be influenced by both chemical (hydrolysis) and biological processes. tandfonline.com
Studies on related dithiocarbamate fungicides such as Maneb, Mancozeb, and Zineb have shown that their degradation in aqueous media follows first-order kinetics. researchgate.net The rate of degradation is significantly affected by the pH of the solution; for example, basic conditions tend to promote a faster degradation of these DTCs. researchgate.net The decomposition of dithiocarbamic acids can be catalyzed by water, proceeding through a proton-transfer step that leads to the breaking of the N-C bond. acs.org The half-life for many dithiocarbamates at 25°C can be short, ranging from a few hours to several days, depending on the specific compound, pH, and environmental matrix. nih.gov
| Compound | Kinetic Model | Influencing Factors | Reference |
|---|---|---|---|
| Maneb | First-Order | pH (degradation increases in basic conditions) | researchgate.net |
| Mancozeb | First-Order | pH (degradation increases in basic conditions) | researchgate.net |
| Zineb | First-Order | pH (degradation increases in basic conditions) | researchgate.net |
| General Dialkyldithiocarbamates | First-Order (Acid-Catalyzed Hydrolysis) | pH, Cation Type, Climatic Conditions | nih.gov |
Photolytic Degradation Mechanisms in Soil Environments
Photolysis, or degradation by sunlight, is another significant pathway for the breakdown of dithiocarbamates in the environment, particularly on soil surfaces. nih.gov These compounds can absorb light, leading to chemical reactions that transform the parent molecule into various byproducts. The effectiveness of photolytic degradation depends on the light absorption properties of the compound and the intensity of solar radiation.
Identification of Photolytic Byproducts
The photolytic degradation of dithiocarbamates generally involves the cleavage of the molecule. The primary degradation route for most DTCs involves their decomposition into carbon disulfide (CS₂) and the corresponding amine—in the case of ZBDC, this would be dibenzylamine (B1670424). thermofisher.com
Further degradation of these initial byproducts can occur. For example, studies on the UV photolysis of sodium diethyl dithiocarbamate identified carbon disulfide (CS₂) and hydrogen sulfide (B99878) (H₂S) as major sulfur-containing byproducts. nih.gov The organic portion of the molecule can undergo further transformations, such as dealkylation and hydroxylation. nih.gov While a definitive list of photolytic byproducts for zinc dibenzyldithiocarbamate in soil is not available, the expected products based on the degradation of similar compounds would include:
Dibenzylamine
Carbon Disulfide (CS₂)
Sulfur-containing inorganic compounds (e.g., sulfates)
Oxidation products of the benzyl (B1604629) groups
Analytical Techniques for Degradation Product Analysis (e.g., HPLC-MS)
Analyzing dithiocarbamates and their degradation products in complex environmental matrices like soil and water requires sophisticated analytical techniques. Due to the inherent instability of many DTCs, direct analysis is challenging. nih.gov
A common and standardized method for the determination of total dithiocarbamate residues involves hot acid hydrolysis of the sample. tandfonline.comthermofisher.com This process quantitatively converts the dithiocarbamate moiety to carbon disulfide (CS₂). The volatile CS₂ is then trapped in a solvent (like isooctane) and quantified using Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) or an Electron Capture Detector (ECD). thermofisher.comeurl-pesticides.eu This method, however, does not distinguish between different types of dithiocarbamates. nih.gov
For the specific analysis of the parent compound and its unique degradation products (excluding CS₂), High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technique. nih.gov This approach offers high sensitivity and selectivity. To overcome the instability and low solubility of DTCs, the sample preparation often involves a derivatization step, such as methylation with dimethyl sulfate, to form more stable derivatives that can be readily analyzed by LC-MS/MS. nih.gov This allows for the identification and quantification of the parent ZBDC molecule and its specific organic byproducts.
Environmental Fate and Transport Modeling
Environmental fate and transport models are used to predict the movement, distribution, and persistence of chemicals released into the environment. These models use a compound's physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and environmental characteristics to estimate its concentration in air, water, soil, and biota.
Specific fate and transport modeling studies for this compound are scarce. However, modeling its environmental behavior would require consideration of two distinct components: the organic dibenzyldithiocarbamate ligand and the zinc cation (Zn²⁺).
The dibenzyldithiocarbamate portion would be subject to degradation processes as previously described. Its transport would be governed by its tendency to adsorb to soil organic matter and sediment, which is expected to be significant given its low water solubility.
The zinc cation (Zn²⁺) released during degradation does not degrade further. sciencelearn.org.nz Its fate is controlled by geochemical processes. In aquatic systems, the speciation of dissolved zinc is influenced by pH, water hardness, and the presence of dissolved organic matter, with which it can form complexes. industrialchemicals.gov.au In soils, zinc sorbs strongly to organic matter, clay minerals, and oxyhydroxides, which limits its mobility. industrialchemicals.gov.au Geochemical models, such as the Windermere Humic Aqueous Model (WHAM), can be used to predict the speciation of zinc and its binding to organic matter, which is crucial for assessing its bioavailability and potential toxicity. acs.org
Future Research Directions and Unexplored Avenues for Zinc Dibenzyldithiocarbamate
Novel Synthetic Approaches and Derivatization
The traditional synthesis of zinc dithiocarbamates often involves solvents and multi-step processes. A significant future direction lies in the development of more sustainable and efficient synthetic protocols.
Green and Solvent-Free Synthesis: Research into "green chemistry" is pushing for the adoption of environmentally benign synthetic methods. Future studies will likely focus on catalyst-free and solvent-free, one-pot reactions for dithiocarbamate (B8719985) synthesis. acs.orgorganic-chemistry.orgresearchgate.net These methods, which involve the direct reaction of amines, carbon disulfide, and alkyl halides, are highly atom-economic, reduce waste, and avoid the use of hazardous organic solvents. acs.orgorganic-chemistry.org While much of this work has focused on S-alkyl dithiocarbamates, applying these principles to the synthesis of zinc dibenzyldithiocarbamate (B1202937) is a logical and important next step. organic-chemistry.org Exploring the use of bio-based solvents or water as a reaction medium also represents a promising avenue for greener production. google.com
Derivatization for Tailored Properties: The core structure of ZDBC can be systematically modified to create derivatives with specific, enhanced functionalities. Future research will explore the substitution of the benzyl (B1604629) groups with various functional moieties. For instance, introducing electron-withdrawing or electron-donating groups could modulate the electronic properties of the dithiocarbamate ligand, thereby influencing the compound's catalytic activity, thermal stability, or solubility. Functionalization could also be aimed at creating "smart" molecules that respond to external stimuli like pH or light, opening doors for applications in targeted drug delivery or sensor technology.
| Synthetic Approach | Key Features | Potential Advantages |
| Solvent-Free Synthesis | One-pot reaction of amines, CS₂, and alkyl halides without a catalyst. acs.orgorganic-chemistry.org | High atom economy, reduced waste, avoids hazardous solvents. acs.org |
| Aqueous Synthesis | Utilizes water as the primary solvent. google.com | Environmentally friendly, potentially lower cost, no exhaust gas emissions. google.com |
| Functional Derivatization | Modification of the benzyl groups with specific functional moieties. | Tailored electronic properties, solubility, and reactivity for new applications. |
Expanded Catalytic Roles in Organic Synthesis
While ZDBC is a well-established accelerator in rubber vulcanization, its catalytic potential in broader organic synthesis remains largely unexplored. atamankimya.comatamanchemicals.com The sulfur and zinc components of the molecule suggest activity in a range of chemical transformations.
Cross-Coupling Reactions: A significant area of future research is the use of dithiocarbamates as reagents in transition metal-catalyzed cross-coupling reactions. Recent studies have shown that aryldithiocarbamates can serve as effective thiol substitutes in copper-catalyzed C-S cross-coupling reactions to form unsymmetrical diaryl sulfides. rsc.org Investigating the catalytic activity of ZDBC itself, or its derivatives, in similar reactions, such as Suzuki-Miyaura or Negishi couplings, could yield novel and efficient synthetic tools. nih.govnih.gov The development of zinc-catalyzed cross-coupling reactions is a particularly attractive goal due to zinc's low cost and low toxicity compared to precious metals like palladium. nih.gov
Polymerization Catalysis: The catalytic activity of zinc dithiocarbamates is not limited to vulcanization. Research has demonstrated that related compounds, like zinc diethyldithiocarbamate, can be highly efficient catalysts for the synthesis of polyurethanes, offering a less toxic alternative to commonly used organotin catalysts. atamanchemicals.com This opens a major avenue for future research, exploring ZDBC's efficacy in catalyzing various polymerization reactions, including ring-opening polymerizations and the synthesis of polyesters and other condensation polymers. Its role as a stabilizer in plastic processing, preventing degradation at high temperatures, further hints at its potential in polymer chemistry. atamanchemicals.com
Integration in Advanced Composite Materials
The ability of ZDBC to facilitate cross-linking and act as a stabilizer provides a strong foundation for its use in advanced composite materials. Future research will focus on leveraging these properties in conjunction with nanomaterials and high-performance polymers.
Single-Source Precursor for Nanomaterials: A highly promising and unexplored avenue is the use of zinc dithiocarbamate complexes as single-source precursors (SSPs) for the synthesis of zinc sulfide (B99878) (ZnS) nanomaterials. nih.govsemanticscholar.org Through thermal decomposition (solvothermal synthesis), ZDBC can be used to generate ZnS nanostructures, such as high-aspect-ratio nanowires. nih.govsemanticscholar.org These ZnS nanomaterials are wide band-gap semiconductors with unique photoluminescence properties, making them valuable for optoelectronic devices. nih.gov Future work will involve optimizing decomposition conditions to control the size, shape, and phase of the resulting ZnS nanoparticles and integrating them into polymer matrices to create advanced nanocomposites with tailored optical, electronic, and mechanical properties.
Functional Fillers and Stabilizers: Research will also delve into integrating ZDBC into advanced composites to enhance their durability and performance. Its proven ability to improve UV stability in polymers like PVC can be extended to other polymer systems. There is potential for ZDBC to act as a multifunctional additive, providing not only stabilization but also improved interfacial adhesion between fillers (like silica (B1680970) or carbon nanotubes) and the polymer matrix. atamankimya.com
| Application Area | Research Focus | Potential Outcome |
| Nanomaterial Synthesis | Use as a single-source precursor for ZnS. nih.gov | Controlled synthesis of ZnS nanowires and nanoparticles for optoelectronics. nih.gov |
| Polymer Nanocomposites | Integration of in-situ generated ZnS from ZDBC into polymer matrices. | Composites with enhanced optical, electronic, and mechanical properties. |
| Advanced Polymer Blends | Use as a stabilizer and cross-linking agent in high-performance polymers. | Materials with improved thermal stability, UV resistance, and longevity. atamanchemicals.com |
Development of Enhanced Environmental Remediation Strategies
The strong chelating ability of the dithiocarbamate ligand towards heavy metals is a key property that can be harnessed for environmental applications. tandfonline.com This represents a significant shift from viewing ZDBC merely as an industrial chemical to a potential tool for environmental cleanup.
Heavy Metal Sequestration: Future research will focus on developing ZDBC-functionalized materials for the efficient removal of toxic heavy metal ions from contaminated water. tandfonline.com The dithiocarbamate groups can be anchored onto various substrates, such as silica, activated carbon, or polymer composites, to create robust adsorbents. nih.govresearchgate.net These materials have shown high efficiency and selectivity for capturing ions like lead (Pb(II)), cadmium (Cd(II)), and copper (Cu(II)). nih.gov Unexplored avenues include optimizing the substrate's surface area and porosity, investigating the regeneration and reusability of these adsorbents over multiple cycles, and scaling up the technology for industrial wastewater treatment. nih.gov The stability of dibenzyldithiocarbamate at low pH is an advantage over other dithiocarbamates, broadening its potential operating conditions. tandfonline.com
| Remediation Target | Strategy | Research Goal |
| Lead (Pb(II)) | Adsorption onto dithiocarbamate-functionalized activated carbon. | Achieve high uptake capacity (e.g., >200 mg/g) and develop reusable adsorbent systems. |
| Cadmium (Cd(II)) | Chelation by dithiocarbamate-anchored polymer composites. researchgate.net | Optimize adsorbent dosage and contact time for complete removal from wastewater. nih.gov |
| Copper (Cu(II)) | Capture by dithiocarbamate-functionalized magnetic mesoporous silica. nih.gov | Develop adsorbents with high surface area for rapid and efficient metal ion removal. nih.gov |
Synergistic Effects with Emerging Additives and Materials
The performance of ZDBC is often influenced by other components in a formulation. A key future direction is to systematically study and exploit synergistic interactions between ZDBC and emerging additives to create materials with superior properties.
Nanomaterial Synergies: The combination of ZDBC with nanomaterials like graphene, graphene oxide, and carbon nanotubes (CNTs) is a largely unexplored frontier. Research on related zinc compounds (ZDDP) has shown that graphene can catalytically enhance the decomposition of the additive, improving anti-wear properties. mdpi.com Similar synergistic effects could be investigated with ZDBC in rubber composites. For example, CNTs could bridge filler particles, creating a networked structure that, in combination with ZDBC's cross-linking action, leads to unprecedented improvements in mechanical strength and thermal conductivity. researchgate.net
Interactions with Novel Additives: As new generations of polymer additives are developed, their interaction with traditional accelerators like ZDBC needs to be understood. This includes studying potential synergistic or competitive effects with new types of antioxidants, antiozonants, or processing aids. For instance, combining ZDBC with other accelerators, such as thiazoles, is known to produce specific vulcanization characteristics. atamankimya.com Exploring its combination with novel, "safe" accelerators or ionic liquids could lead to eco-friendly rubber formulations with enhanced performance profiles.
Q & A
Q. What are the established synthesis routes for Zinc Dibenzyldithiocarbamate (ZBEC), and what reaction conditions optimize yield?
ZBEC is synthesized via the reaction of dibenzylamine with carbon disulfide and zinc oxide. A method involving benzyl chloride and liquid ammonia in ethanol yields dibenzylamine as a precursor, followed by reaction with CS₂ and ZnO . Key parameters include:
- Reaction temperature: 100–110°C under 5 MPa hydrogenation pressure for dibenzylamine synthesis (94% yield) .
- Stoichiometric ratios of CS₂ and ZnO to ensure complete complexation .
- Solvent selection (e.g., carbon tetrachloride for purification) to isolate ZBEC as a white powder .
Q. How is ZBEC characterized structurally and functionally for quality control in research?
- Physicochemical Properties : ZBEC is a white crystalline solid with a melting point of 185°C, molecular formula C₃₀H₂₈N₂S₄Zn, and molecular weight 610.19 . It is insoluble in water and hydrocarbons but soluble in polar aprotic solvents .
- Spectroscopic Techniques : FTIR confirms dithiocarbamate ligand bonding (C–S stretching at ~950–1100 cm⁻¹), while UV-Vis detects metal-ligand charge transfer bands .
- Chromatographic Standards : CAS 14726-36-4 is used for regulatory compliance (e.g., HG/T 4890-2016 for vulcanization accelerators) .
Q. What are the primary applications of ZBEC in polymer science, and how does it compare to other accelerators?
ZBEC is a secondary accelerator in rubber vulcanization, enhancing crosslink density and reducing curing time. It is preferred over thiurams (e.g., TMTD) due to lower toxicity and improved heat resistance in styrene-butadiene elastomers . Key roles:
- Synergy with sulfenamide accelerators (e.g., CBS) to boost cure rate and mechanical properties .
- Partial replacement of ZnO (toxic to aquatic life) in eco-friendly rubber formulations .
Advanced Research Questions
Q. How can researchers optimize the synergistic effects of ZBEC with other accelerators in rubber vulcanization?
- Experimental Design : Combine ZBEC with sulfenamides (e.g., CBS) or guanidines (e.g., DPG) at varying ratios (e.g., 1:2 to 1:4 ZBEC:CBS). Monitor cure parameters (t₉₀, torque difference) via rheometry .
- Mechanistic Insight : ZBEC donates sulfur radicals, accelerating sulfur crosslinking, while CBS delays scorch time. Synergy reduces ZnO content by 30–50% without compromising tensile strength .
- Contradictions : Higher ZBEC concentrations (>2 phr) may reduce crosslink density due to premature sulfur depletion. Validate via swelling tests (Flory-Rehner equation) .
Q. What methodological advancements improve ZBEC’s utility in trace metal analysis?
- Preconcentration : Sodium dibenzyldithiocarbamate (NaDBDTC) coprecipitates Ag, Cu, Co, and Fe from aqueous samples. Optimal conditions: pH 4–6, Ni/Ag as carriers, and membrane filtration .
- Selectivity : ZBEC’s copper complex (λₘₐₓ = 435 nm) minimizes interference from Fe³⁺/Cr³⁺ under acidic extraction. Validation via NIST SRM 1571 (botanical samples) shows ±2% accuracy .
- ISO Standards : ISO 2216-1972 specifies ZBEC-based photometry for copper in borates, with detection limits of 0.05 ppm .
Q. How can ZBEC’s environmental impact be mitigated in industrial applications?
- ZnO Reduction : Replace 50% ZnO with ZBEC in SBR compounds, maintaining crosslink density (via equilibrium swelling) while reducing aquatic toxicity .
- Regulatory Compliance : FDA petition data (FAP 1B4276) show ZBEC’s safety in latex rubber threads for food contact, requiring <0.1 ppm zinc leaching .
- Degradation Studies : Investigate ZBEC’s photolytic breakdown in soil using HPLC-MS to identify non-toxic byproducts (e.g., benzylamine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
